molecular formula C16H24FN3O2Si B13707216 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline

3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline

Cat. No.: B13707216
M. Wt: 337.46 g/mol
InChI Key: IWPSOSHVOJTPAC-UHFFFAOYSA-N
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Description

3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted pyrazole ring, a trimethylsilyl ether, and a methoxyaniline moiety

Preparation Methods

The synthesis of 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The trimethylsilyl ether is usually formed by reacting the corresponding alcohol with trimethylsilyl chloride in the presence of a base like triethylamine. The final step involves coupling the pyrazole derivative with 2-methoxyaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Chemical Reactions Analysis

3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline can undergo various chemical reactions, including:

Scientific Research Applications

3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The trimethylsilyl ether can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxyaniline moiety can participate in various interactions, such as π-π stacking or hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H24FN3O2Si

Molecular Weight

337.46 g/mol

IUPAC Name

3-[3-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]-2-methoxyaniline

InChI

InChI=1S/C16H24FN3O2Si/c1-21-15-12(6-5-7-14(15)18)13-10-20(19-16(13)17)11-22-8-9-23(2,3)4/h5-7,10H,8-9,11,18H2,1-4H3

InChI Key

IWPSOSHVOJTPAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)C2=CN(N=C2F)COCC[Si](C)(C)C

Origin of Product

United States

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